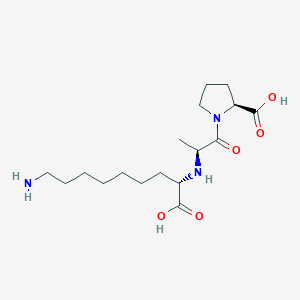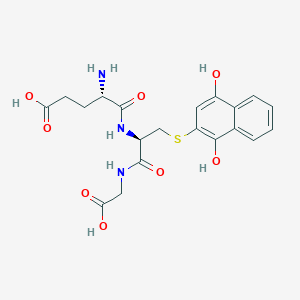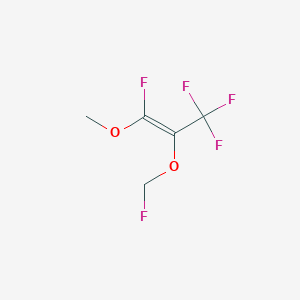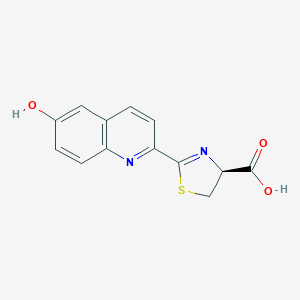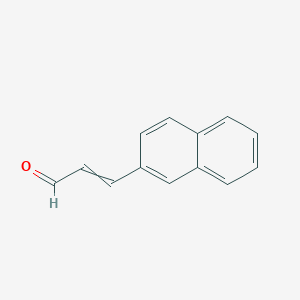
3-(Naphthalen-2-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-2-yl)acrylaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 220.25 g/mol. This compound is also known as 2-(Naphthalen-2-yl)propenal or beta-naphthylacrolein.
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-2-yl)acrylaldehyde is not fully understood. However, it is believed to act as a reactive aldehyde that can undergo various chemical reactions with other molecules. It has been shown to react with amino acids and proteins, leading to the formation of fluorescent adducts.
Biochemical and Physiological Effects:
3-(Naphthalen-2-yl)acrylaldehyde has been shown to have various biochemical and physiological effects. It has been shown to react with cysteine residues in proteins, leading to the formation of fluorescent adducts. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Naphthalen-2-yl)acrylaldehyde in lab experiments is its ability to react with amino acids and proteins, leading to the formation of fluorescent adducts. This property makes it useful in the detection and quantification of these molecules. However, the limitations of this compound include its potential toxicity and the need for specialized equipment to handle and analyze it.
Orientations Futures
There are several future directions for the use of 3-(Naphthalen-2-yl)acrylaldehyde in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the development of new drugs and biomaterials. Additionally, further research is needed to fully understand the mechanism of action and the potential physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-(Naphthalen-2-yl)acrylaldehyde can be achieved through several methods. One of the most common methods involves the reaction of 2-naphthaldehyde with acrolein in the presence of a base catalyst. This reaction leads to the formation of 3-(Naphthalen-2-yl)acrylaldehyde as the main product. Other methods include the use of different aldehydes and acrolein derivatives.
Applications De Recherche Scientifique
3-(Naphthalen-2-yl)acrylaldehyde has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids and proteins. It has also been used as a building block for the synthesis of other organic compounds. Additionally, this compound has been used in the development of new drugs and biomaterials.
Propriétés
Numéro CAS |
113388-98-0 |
|---|---|
Nom du produit |
3-(Naphthalen-2-yl)acrylaldehyde |
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-naphthalen-2-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H |
Clé InChI |
LGDJTQJRMBMCIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Synonymes |
3-(NAPHTHALEN-2-YL)ACRYLALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



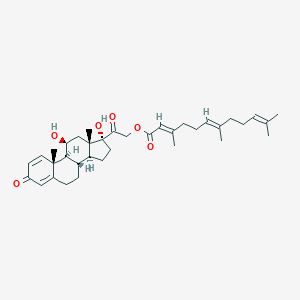
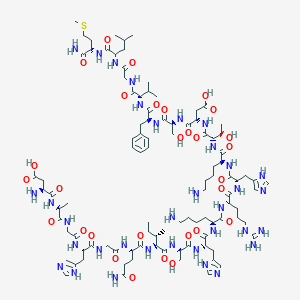
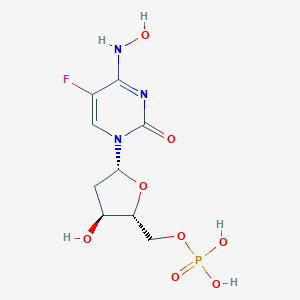



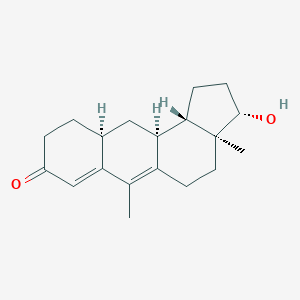
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
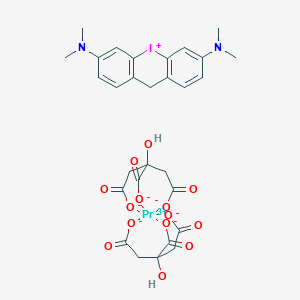
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
